2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3O3 and its molecular weight is 451.88. The purity is usually 95%.
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Scientific Research Applications
Receptor Targeting and Disease Treatment
Compounds with structural features similar to the one mentioned are frequently explored for their potential in targeting specific receptors within the body. For example, peripheral benzodiazepine receptors have been studied using ligands with intricate structures for their role in neurodegenerative diseases, indicating potential applications in diagnosing and treating such conditions (Funakoshi et al., 1999). Similarly, the vesicular monoamine transporter 2 (VMAT2), highly expressed in brain and endocrine cells, has been targeted by compounds for potential application in neuroimaging and the study of psychiatric and neurological disorders (Lin et al., 2010).
Metabolic Pathway Elucidation
The metabolism and elimination pathways of complex molecules are crucial for understanding their pharmacokinetics and safety profiles. Research into similar compounds provides insights into their biotransformation, identifying primary metabolites and their pathways, which is essential for drug development and safety assessment. For instance, studies on the metabolic pathways and resulting metabolites of compounds like almorexant, a dual orexin receptor antagonist, highlight the importance of understanding the disposition and metabolism in humans for clinical applications (Dingemanse et al., 2013).
Drug Development and Safety
The development of new pharmacological agents involves extensive research into their safety, efficacy, and mechanism of action. Complex molecules with specific structural features are studied for their potential therapeutic benefits and risks. For example, the investigation of acetaminophen's metabolism and its hepatotoxic effects at recommended doses sheds light on the importance of considering individual variations in metabolic activity during drug development (Grieco et al., 2008).
Mechanism of Action
Target of Action
The compound contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinone and its derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Therefore, the targets of this compound could be related to these biological processes.
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O3/c1-32-21-9-5-2-6-15(21)13-27-22(30)14-29-20-11-10-16(25)12-18(20)23(28-24(29)31)17-7-3-4-8-19(17)26/h2-12H,13-14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYJKNMOQFXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.